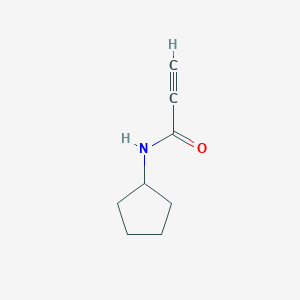

N-cyclopentylprop-2-ynamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-cyclopentylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)9-7-5-3-4-6-7/h1,7H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUGDDCEODVOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentylprop 2 Ynamide

Established Strategies for Ynamide Preparation

The synthesis of ynamides has been achieved through several key strategies, which can be broadly categorized into transition metal-catalyzed cross-coupling reactions, elimination-based approaches, and direct alkynylation of nitrogen-containing substrates.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Copper-Mediated Alkynylation)

Copper-catalyzed cross-coupling reactions represent one of the most robust and widely employed methods for the synthesis of ynamides. This approach typically involves the reaction of an amide, carbamate, or sulfonamide with an alkynylating agent in the presence of a copper catalyst. For the synthesis of N-cyclopentylprop-2-ynamide, a plausible route would involve the coupling of a cyclopentyl-containing nitrogen nucleophile with a propyne-derived electrophile.

A general representation of this copper-mediated N-alkynylation is the reaction of an amide with an alkynyl bromide. The reaction is often facilitated by a copper(I) salt, such as copper(I) iodide (CuI), and a suitable ligand. The choice of ligand can be critical for the efficiency of the reaction.

Table 1: Representative Conditions for Copper-Mediated Ynamide Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 80-110 |

| CuCN | N,N'-Dimethylethylenediamine (DMEDA) | K3PO4 | Dioxane | 100 |

| Cu(OTf)2 | Pyridine (B92270) | K2CO3 | Acetonitrile | 60-80 |

Elimination-Based Approaches from Halogenated Precursors

Historically, elimination reactions of halogenated precursors were among the initial methods used for ynamide synthesis. This strategy typically involves the dehydrohalogenation of a halo-enamide. To apply this to this compound, a potential precursor would be an N-cyclopentyl-N-(halopropenyl)amide. Treatment of this precursor with a strong base would induce elimination of the hydrogen halide, leading to the formation of the alkyne moiety of the ynamide.

Another variation of this approach starts from 1,1-dibromo-1-alkenes, which can be coupled with a nitrogen nucleophile in the presence of a copper catalyst, followed by an elimination step.

Direct Alkynylation of Nitrogen-Containing Substrates

The direct alkynylation of nitrogen-containing substrates is a broad category that encompasses the aforementioned copper-catalyzed methods. The core principle is the direct formation of the bond between the nitrogen atom of the amide (or related functional group) and the sp-hybridized carbon of the alkyne. Besides copper, other transition metals have been explored for this transformation, although copper remains the most prevalent.

Emerging and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. In the context of ynamide synthesis, this has led to the exploration of "green" chemistry approaches. While specific examples for this compound are not documented, general trends in ynamide synthesis point towards the development of catalyst systems that operate under milder conditions, the use of more benign solvents, and the design of processes with higher atom economy.

One emerging strategy involves the use of hypervalent iodine reagents as the alkynylating agent, which can sometimes be achieved under transition-metal-free conditions. Additionally, research into flow chemistry for ynamide synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters.

Optimization of Reaction Conditions and Scalability

The optimization of reaction conditions is crucial for the efficient and high-yielding synthesis of ynamides. For a hypothetical synthesis of this compound via a copper-catalyzed route, several parameters would need to be systematically varied to achieve the best outcome.

Key Parameters for Optimization:

Copper Source: Different copper salts (e.g., CuI, CuBr, CuCN, Cu(OTf)2) can exhibit varying reactivity.

Ligand: The choice of ligand is often critical. Common ligands include diamines (e.g., DMEDA) and phenanthrolines.

Base: The strength and nature of the base (e.g., K2CO3, Cs2CO3, K3PO4) can significantly influence the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, acetonitrile) can affect the solubility of reactants and the reaction temperature.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion without decomposition of the product.

The scalability of ynamide synthesis is an important consideration for practical applications. Copper-catalyzed methods have been shown to be scalable to the multi-gram scale for various ynamides. A robust and optimized procedure for this compound would be expected to be amenable to scale-up, provided that issues such as heat transfer and mixing are adequately addressed in a larger reactor.

Chemical Reactivity and Mechanistic Investigations of N Cyclopentylprop 2 Ynamide

Alkyne Moiety Functionalization Pathways

The carbon-carbon triple bond in N-cyclopentylprop-2-ynamide is the primary site for a variety of functionalization reactions, ranging from metal-catalyzed additions to cycloadditions and reactions with nucleophiles and electrophiles.

Transition metal catalysis offers a powerful toolkit for the selective functionalization of the alkyne moiety in ynamides like this compound. nih.gov Catalytic intermolecular hydrofunctionalization is a particularly important strategy, enabling the rapid and atom-economical synthesis of multi-substituted enamides with high levels of chemo-, regio-, and stereoselectivity. rsc.org

Gold catalysts, in particular, have been shown to be highly effective in activating ynamides. nih.govrsc.orgresearchgate.net Gold(I) complexes can coordinate to the alkyne, leading to the formation of a highly reactive keteniminium ion intermediate. nih.govacs.org This intermediate is susceptible to a variety of subsequent transformations. For instance, in the presence of an intramolecular nucleophile, gold-catalyzed cycloisomerization can occur, leading to the formation of various heterocyclic structures. rsc.orgnih.gov While specific examples with this compound are not extensively documented, analogous gold-catalyzed reactions of N-alkyl ynamides suggest that it would readily participate in such transformations.

Ruthenium catalysts have also been employed in the hydroamination of ynamides, providing access to enamides. researchgate.netnih.gov These reactions often proceed with high regioselectivity, adding the amine to the β-carbon of the ynamide. Furthermore, ruthenium has been shown to catalyze [2+2] cycloadditions between ynamides and alkenes, such as norbornene, to yield cyclobutene (B1205218) adducts in good yields. nih.gov

Palladium catalysts are also versatile for ynamide functionalization. For instance, palladium-catalyzed tandem aza-Claisen rearrangement and carbocyclization of N-allyl ynamides have been developed to synthesize cyclopentenimines. nih.gov

The general mechanism for these transition metal-catalyzed hydrofunctionalizations often involves the initial coordination of the metal to the alkyne, followed by nucleophilic attack or migratory insertion, and subsequent protonolysis or reductive elimination to regenerate the catalyst and yield the functionalized product.

Table 1: Overview of Transition Metal-Catalyzed Reactions Applicable to N-Alkyl Ynamides

| Catalyst Type | Reaction Type | Intermediate | Potential Product from this compound |

| Gold(I) | Hydrofunctionalization/Cycloisomerization | Keteniminium ion | Functionalized enamides, N-heterocycles |

| Ruthenium(II) | Hydroamination | Metal-vinylidene | (E/Z)-N-cyclopentyl-N-(prop-1-en-1-yl)amine derivatives |

| Ruthenium | [2+2] Cycloaddition | Metallacyclobutane | Cyclobutene-fused structures |

| Palladium(0) | Tandem Rearrangement/Carbocyclization | π-allyl palladium complex | Polycyclic amine derivatives (with appropriate tether) |

The electron-deficient nature of the ynamide alkyne makes it an excellent participant in various cycloaddition reactions. rsc.org Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly noteworthy. organic-chemistry.orgmdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org In the context of this compound, its terminal alkyne functionality makes it an ideal substrate for CuAAC reactions with a variety of organic azides.

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide from the terminal alkyne. This species then reacts with the azide (B81097) in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges and protonates to yield the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst. The high reliability and functional group tolerance of this reaction make it a powerful tool for chemical biology and materials science. mdpi.com

Beyond CuAAC, ynamides can participate in other cycloaddition reactions. For instance, [3+2] cycloadditions with nitrones, catalyzed by copper, can lead to the formation of isoxazole (B147169) derivatives. nih.gov Ynamides can also undergo [2+2] cycloadditions with alkenes, as mentioned previously with ruthenium catalysis. nih.gov Furthermore, 1,3-dipolar cycloadditions with other dipoles like azomethine imines and nitrile oxides are also possible, providing access to a diverse range of five-membered heterocycles. rsc.orgwikipedia.orgresearchgate.net

Table 2: Cycloaddition Reactions of this compound

| Reaction Type | Reagent | Catalyst | Product |

| CuAAC | Organic Azide (R-N₃) | Copper(I) | 1-(Cyclopentylcarbamoyl)-4-R-1,2,3-triazole |

| [3+2] Cycloaddition | Nitrone | Copper(I) | Substituted Isoxazolines |

| [2+2] Cycloaddition | Norbornene | Ruthenium | Cyclobutene adduct |

| 1,3-Dipolar Cycloaddition | Azomethine Imine | - | Pyrrole derivatives |

The polarized nature of the ynamide triple bond allows for both nucleophilic and electrophilic additions. The electron-withdrawing nature of the amide group renders the β-carbon susceptible to nucleophilic attack, while the α-carbon is the preferred site for electrophilic attack.

Nucleophilic Additions: A variety of nucleophiles can add to the β-position of ynamides. bham.ac.uk Under basic conditions, soft nucleophiles such as thiols, amines, and phosphines can undergo conjugate addition to the alkyne. researchgate.net This reactivity is particularly useful for the chemoselective modification of biomolecules, such as the addition of cysteine residues in peptides. researchgate.net The reaction typically proceeds with high regio- and stereoselectivity, often favoring the trans-addition product. researchgate.net

Electrophilic Additions: The alkyne moiety of this compound can also react with electrophiles. The reaction is initiated by the attack of the π-electrons of the triple bond on the electrophile. This typically forms a vinyl cation intermediate, which is then trapped by a nucleophile. nih.gov Common electrophilic additions include hydrohalogenation (addition of HX) and hydration. The regioselectivity of these additions is governed by the stability of the intermediate carbocation, with the electrophile adding to the β-carbon to form a more stable α-carbocation stabilized by the nitrogen atom. Acid-catalyzed hydration of ynamides, for example, proceeds through a keteniminium ion intermediate, which is then attacked by water to ultimately yield an amide. nih.gov

Amide Group Transformations

The amide functionality in this compound can also undergo a range of chemical transformations, although these are generally less explored than the reactions of the alkyne moiety.

N-Alkylation: The nitrogen atom of the amide in this compound can be further alkylated, though this is often challenging due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into both the carbonyl and the alkyne. However, under strongly basic conditions to deprotonate the amide, followed by treatment with an alkyl halide, N-alkylation can be achieved. rsc.orgmdpi.com Alternative methods, such as the Mitsunobu reaction or reductive amination protocols, could potentially be adapted for the N-alkylation of ynamides. Catalytic methods using alkyl halides in the presence of a base and a phase-transfer catalyst can also facilitate N-alkylation. mdpi.comrsc.org

N-Acylation: The N-acylation of this compound would lead to the formation of an N-acyl ynamide (an imide derivative). This transformation can be accomplished by reacting the ynamide with a strong acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or a tertiary amine. semanticscholar.orgresearchgate.net The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl of the acylating agent. The resulting N-acyl ynamides are interesting synthetic intermediates, as the additional electron-withdrawing group further modifies the reactivity of the ynamide system.

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis, typically under harsh acidic or basic conditions with heating. youtube.comchemistrysteps.com

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.comyoutube.com Subsequent proton transfers and elimination of cyclopentylamine (B150401) (which is protonated under the acidic conditions) leads to the formation of prop-2-ynoic acid. The protonation of the leaving amine makes this reaction essentially irreversible. youtube.com

Base-catalyzed hydrolysis: In the presence of a strong base, such as hydroxide, direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. youtube.comchemistrysteps.com Elimination of the cyclopentylamide anion (a poor leaving group) is the rate-determining step and requires elevated temperatures. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion. chemistrysteps.com

Amidation Equilibria: Ynamides have been explored as coupling reagents in amide and peptide synthesis. organic-chemistry.orgacs.org In a two-step, one-pot process, a carboxylic acid can add across the alkyne of an ynamide to form a reactive α-acyloxyenamide intermediate. This intermediate can then be readily displaced by an amine to form a new amide bond in a highly efficient and often racemization-free manner. acs.org This process highlights the potential for this compound to participate in amidation reactions, not just as a substrate, but also as a reagent to facilitate the formation of other amides.

Mechanistic Elucidation of Key Chemical Transformations via Experimental and Computational Approaches

Further experimental and computational studies are required to characterize the reactivity of this compound and elucidate the mechanisms of its potential transformations. Until such research is published, a detailed and accurate discussion of its specific chemical behavior is not possible.

In-depth Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive review of scientific databases and scholarly articles has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite the compound being listed with the CAS number 1207294-10-7, detailed spectroscopic and structural characterization—essential for the thorough analysis requested—is not present in the accessible scientific literature. Consequently, the generation of a detailed article focusing on its advanced spectroscopic and structural characterization methodologies is not feasible at this time.

The requested article outline necessitated specific, in-depth experimental data across a range of advanced analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, as well as dynamic NMR for reaction rate studies.

Vibrational Spectroscopy: Specifically, Infrared (IR) and Raman spectroscopy for the identification of functional groups.

Mass Spectrometry: Including high-resolution mass spectrometry (HRMS) for precise molecular weight and fragmentation analysis.

Extensive searches for primary literature detailing the synthesis and characterization of this compound did not yield the specific spectral data points, such as chemical shifts, coupling constants, vibrational frequencies, or mass-to-charge ratios, that would be necessary to populate the requested data tables and provide a scientifically rigorous analysis.

While general principles of these spectroscopic techniques are well-documented for related structures like propargyl amides and cyclopentyl derivatives, applying such general knowledge to create a specific and accurate analysis of this compound without actual experimental data would amount to speculation. Adherence to scientific accuracy and the strict exclusion of hypothetical information prevents the creation of the requested article.

Should peer-reviewed studies detailing the comprehensive spectroscopic analysis of this compound be published in the future, the generation of the requested detailed article would become possible. Currently, the foundational scientific data required to fulfill this request remains unavailable in the public domain.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds. For a hypothetical analysis of N-cyclopentylprop-2-ynamide, the methodology would involve injecting a vaporized sample into a gas chromatograph. The compound would travel through a capillary column and separate from any impurities based on its boiling point and interactions with the column's stationary phase.

Upon elution from the GC column, the molecule would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). This high-energy ionization would cause the parent molecule to fragment in a predictable manner. The resulting mass spectrum would display the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound, along with a series of fragment ions.

Expected Fragmentation Pattern:

While no specific experimental data is available, a theoretical fragmentation pattern can be postulated based on the structure of this compound. Key fragmentation pathways would likely involve:

α-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the loss of the cyclopentyl group or parts of the propargyl group.

McLafferty rearrangement: If applicable, this would involve the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl moiety itself.

Loss of CO: A common fragmentation pathway for amides is the loss of a neutral carbon monoxide molecule.

A hypothetical data table of significant fragments is presented below for illustrative purposes.

| Hypothetical m/z | Possible Fragment Ion | Potential Fragmentation Pathway |

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion ([M]⁺) |

| 108 | [C₆H₆NO]⁺ | Loss of ethyl from cyclopentyl ring |

| 94 | [C₅H₄NO]⁺ | Loss of C₃H₇ from cyclopentyl ring |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 55 | [C₃H₃O]⁺ | Propargyl carbonyl cation |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF)

MALDI-ToF is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally labile molecules. For a small molecule like this compound, MALDI-ToF would be less commonly employed than GC-MS but could still provide valuable information, particularly regarding the intact molecular weight.

In a hypothetical MALDI-ToF analysis, the sample would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser would irradiate the sample-matrix mixture, causing desorption and ionization of the analyte. The soft nature of this ionization process typically results in minimal fragmentation, with the primary species observed being the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

Expected MALDI-ToF Data:

A MALDI-ToF spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule.

| Hypothetical m/z | Ion Species |

| 138.1 | [M+H]⁺ |

| 160.1 | [M+Na]⁺ |

X-ray Crystallography Protocols for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform an X-ray crystallographic analysis of this compound, a single, high-quality crystal of the compound would be required.

The general protocol would involve:

Crystallization: Growing a suitable single crystal from a solution of this compound through slow evaporation, cooling, or vapor diffusion techniques.

Data Collection: Mounting the crystal on a goniometer in an X-ray diffractometer. The crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots would be collected on a detector as the crystal is rotated.

Structure Solution and Refinement: The positions and intensities of the diffraction spots would be used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays would then be determined to calculate an electron density map. An atomic model of this compound would be built into this map and refined to best fit the experimental data.

Hypothetical Crystallographic Data:

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between three connected atoms. |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

Computational Chemistry and Theoretical Investigations of N Cyclopentylprop 2 Ynamide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating the electronic structure of molecules like N-cyclopentylprop-2-ynamide. These computational techniques allow for the detailed analysis of electron distribution, orbital energies, and reactivity indicators, offering insights that are complementary to experimental data.

DFT calculations, commonly employing functionals such as B3LYP with a basis set like 6-311+G(d,p), are used to determine the optimized ground-state geometry and electronic properties of the molecule. A key feature of ynamides is the strong polarization of the carbon-carbon triple bond, a result of the nitrogen atom's lone pair delocalizing into the alkyne system. This polarization renders the β-alkynic carbon electrophilic and the α-alkynic carbon nucleophilic.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is typically localized along the π-system of the triple bond and the nitrogen lone pair, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the alkyne's π* antibonding orbitals, identifying the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would be expected to show a region of high negative potential (red/yellow) around the carbonyl oxygen, making it a likely site for hydrogen bonding and electrophilic interaction. The region around the amide proton (N-H) would exhibit a positive potential (blue), highlighting its acidic character.

| Calculated Property | Method/Basis Set | Hypothetical Value | Description |

| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | -6.8 eV | Energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |

| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | 6.3 eV | An indicator of chemical stability; a larger gap suggests lower reactivity. |

| Dipole Moment | DFT/B3LYP/6-311+G(d,p) | 3.5 D | A measure of the overall polarity of the molecule arising from its charge distribution. |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. rsc.org This involves locating and characterizing the energetics of reactants, intermediates, transition states (TS), and products. For this compound, theoretical studies could investigate various reactions characteristic of ynamides, such as cycloadditions, hydrofunctionalizations, or acid-catalyzed rearrangements. rsc.orgnih.gov

The process begins with the geometry optimization of all stationary points along a proposed reaction coordinate. Transition states, which represent the maximum energy point along the minimum energy path, are located using algorithms like the Berny optimization to find a first-order saddle point. The nature of the transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org To further validate the pathway, Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the identified transition state correctly connects the reactant and product minima.

| Stationary Point | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Reactants | This compound + H₃O⁺ | 0.0 |

| Transition State 1 (TS1) | Protonation of the alkyne | +12.5 |

| Intermediate | Keteniminium ion intermediate | +5.0 |

| Transition State 2 (TS2) | Nucleophilic attack by H₂O | +20.1 |

| Product Complex | Final product before deprotonation | -15.3 |

Conformational Analysis and Energy Landscape Mapping

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape. This compound possesses conformational flexibility arising from the rotation about the N–C(cyclopentyl) single bond and the inherent puckering of the cyclopentane (B165970) ring. nih.gov A thorough conformational analysis aims to identify all low-energy conformers and the energy barriers that separate them.

Computational chemists map the potential energy surface (PES) by systematically varying key dihedral angles and performing geometry optimizations at each point. For this compound, the primary dihedral angle of interest would be that defining the orientation of the cyclopentyl ring relative to the amide plane. The cyclopentane ring itself is not planar and rapidly interconverts between low-energy conformations, most notably the "envelope" and "half-chair" (or "twist") forms, which minimize both angle and torsional strain. dalalinstitute.commaricopa.edu

The resulting energy landscape reveals the global minimum energy conformation—the most stable and populated structure—as well as other local minima. The energy differences between these conformers and the heights of the rotational barriers between them can be calculated. This information helps in understanding which shapes the molecule is likely to adopt in different environments and how its conformation might influence its interactions with other molecules.

| Conformer | Dihedral Angle (C=C-N-C_cyclopentyl) | Relative Energy (kcal/mol) | Description |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.0 | The propargyl group is oriented away from the bulk of the cyclopentyl ring. |

| B | ~60° (gauche) | +2.1 | A higher energy conformer with some steric interaction. |

| C | ~0° (syn-periplanar) | +5.5 | A high-energy, sterically hindered conformer representing a rotational barrier. |

Molecular Dynamics Simulations and Solvent Effects on Reactivity

While QM calculations provide deep insight into the electronic structure and energetics of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly in a condensed phase like a solvent. tandfonline.com MD simulations model the molecule and its surroundings using classical mechanics, with forces described by a molecular mechanics force field (e.g., GAFF, OPLS-AA). tandfonline.com

To study this compound in an aqueous environment, the molecule would be placed in a simulation box filled with explicit water molecules (e.g., TIP3P or SPC/E models). tandfonline.comacs.org After an equilibration period, the simulation is run for several nanoseconds, tracking the positions and velocities of all atoms.

Analysis of the resulting trajectory can reveal crucial information about solvent effects. For example, the structure of the solvation shell around the molecule can be characterized using Radial Distribution Functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. The dynamics of hydrogen bonds between the amide group (both the C=O acceptor and N-H donor) and surrounding water molecules can be quantified, revealing the strength and lifetime of these interactions. acs.org Furthermore, MD simulations can be used to sample the conformational landscape in solution, showing how the solvent influences the relative populations of different conformers identified in the gas-phase analysis.

| Simulation Parameter/Result | Value/Description |

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| Simulation Time | 50 ns |

| Temperature | 298 K |

| Average H-Bonds (C=O•••H-O_water) | 2.1 |

| Average H-Bonds (N-H•••O_water) | 0.9 |

Applications of N Cyclopentylprop 2 Ynamide in Chemical Synthesis and Materials Science

Strategic Building Block in the Synthesis of Complex Organic Molecules

The distinct reactivity of the ynamide functional group makes N-cyclopentylprop-2-ynamide a valuable precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. tandfonline.comjsynthchem.comtandfonline.com Ynamides are extensively used as starting materials in a wide array of catalytic and non-catalytic transformations to build multifunctional compounds. brad.ac.ukacs.orgbham.ac.uknih.govresearchgate.netscispace.com

The polarized nature of the alkyne allows for regioselective additions and participation in various cyclization and annulation reactions. nih.govmdpi.comnih.gov Transition metal catalysis, especially with gold, copper, and palladium, has unlocked numerous pathways for ynamide transformations. jsynthchem.comnih.govresearchgate.net For instance, gold catalysts are highly efficient in activating the triple bond towards nucleophilic attack, facilitating the synthesis of diverse heterocyclic systems like pyrroles and indoles. jsynthchem.com

Ynamides readily participate in cycloaddition reactions, serving as versatile partners in [2+2], [3+2], and [4+2] annulations to form a range of cyclic and heterocyclic structures. rsc.orgrsc.orgkyoto-u.ac.jp These reactions provide efficient routes to synthetically valuable cores for medicinal chemistry and materials science. rsc.orgrsc.org Radical cyclization cascades involving ynamides have also been developed, offering novel pathways to polycyclic nitrogen heterocycles. acs.org The ability to undergo these diverse transformations underscores the utility of this compound as a strategic building block for accessing complex molecular diversity from a relatively simple starting material. nih.gov

| Reaction Type | Reactant Partner | Potential Product Scaffold | Catalyst/Conditions |

| [3+2] Annulation | Isoxazole (B147169) | 2-Aminopyrrole | Gold (I) Catalyst |

| [2+2] Cycloaddition | Ketenes | 3-Aminocyclobutenone | Thermal (60 °C) |

| Radical Cascade | Aryl Halide | Polycyclic Isoindolinones | Tin Hydride / Initiator |

| [4+2] Annulation | Dienes | Substituted Anilines | Palladium (0) Catalyst |

Role in Polymer Chemistry and Macromolecular Architectures

The alkyne functionality within this compound provides a reactive handle for its incorporation into and modification of polymers, offering pathways to advanced macromolecular materials.

While less common than traditional vinyl monomers, alkynes, including ynamides, can undergo polymerization through various mechanisms. Transition metal-catalyzed polymerization is a primary route for creating polymers from alkyne-containing monomers. Catalysts based on metals like rhodium, tungsten, or molybdenum can initiate the polymerization of substituted acetylenes. The specific properties of the resulting polymer, such as its molecular weight, polydispersity, and stereochemistry, would depend heavily on the chosen catalytic system and reaction conditions. The presence of the N-cyclopentylamide group could influence the polymer's solubility, thermal stability, and conformational properties.

| Polymerization Method | Typical Catalyst Class | Potential Polymer Backbone | Key Features |

| Coordination Polymerization | Rhodium or Palladium Complexes | Polyacetylene derivative | Potential for stereoregular structures |

| Metathesis Polymerization | Tungsten or Molybdenum Carbenes | Polyene | High molecular weight polymers |

| Cyclotrimerization | Cobalt or Nickel Catalysts | Cross-linked network with aromatic rings | Formation of thermoset materials |

Post-polymerization functionalization is a powerful technique for introducing specific functionalities onto a pre-formed polymer backbone. The terminal alkyne of this compound is ideally suited for this purpose, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction is highly efficient, selective, and tolerant of a wide range of functional groups and solvents. researchgate.net

In this strategy, a polymer is first synthesized with pendant azide (B81097) groups. Subsequently, this azide-functionalized polymer is treated with this compound in the presence of a copper(I) catalyst. The reaction results in the quantitative formation of a stable triazole linkage, covalently attaching the this compound moiety to the polymer side chains. researchgate.net This method allows for the precise introduction of the ynamide functionality, which can alter the polymer's properties or serve as a point for further chemical modification. nih.govnih.gov

| Reaction | Polymer Functional Group | Small Molecule Reagent | Resulting Linkage |

| CuAAC "Click" Chemistry | Azide (-N₃) | This compound | 1,2,3-Triazole |

| Thiol-yne Reaction | Thiol (-SH) | This compound | Thioether |

| Radical Addition | Polymer Radical | This compound | Carbon-Carbon bond |

Development as a Ligand Scaffold for Catalysis

The structure of this compound contains multiple potential coordination sites—the nitrogen lone pair, the oxygen of the carbonyl group, and the π-system of the alkyne—making it an interesting building block for the design of novel ligands for transition metal catalysis. The combination of a soft (alkyne) and a hard (amide) donor site allows for versatile coordination behavior.

Ynamido-metal complexes have been proposed as key intermediates in a variety of catalytic reactions. nih.gov By rationally designing molecules that incorporate the this compound framework, it is possible to create scaffolds that can chelate to a metal center, thereby influencing its catalytic activity, selectivity, and stability. For example, incorporating this moiety into a larger molecule with other donor atoms could lead to pincer-type or bidentate ligands. The electronic properties of the ligand, and thus the coordinated metal center, could be tuned by modifying substituents on the amide or alkyne. The development of chiral ligands based on this scaffold could also enable asymmetric catalysis. nih.govnih.gov

| Potential Metal Center | Coordination Sites | Potential Catalytic Application |

| Palladium (Pd) | Alkyne π-system, Nitrogen lone pair | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | Alkyne π-system, Carbonyl oxygen | Azide-Alkyne Cycloadditions, Atom Transfer Radical Polymerization |

| Rhodium (Rh) / Ruthenium (Ru) | Alkyne π-system, Nitrogen lone pair | Hydrogenation, Isomerization, Metathesis |

| Gold (Au) | Alkyne π-system | Hydroamination, Hydroarylation |

Potential in Hybrid Material Development and Surface Functionalization

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit properties superior to the individual constituents. nih.gov this compound can serve as a valuable organic linker for creating such materials and for the functionalization of surfaces.

The terminal alkyne group is a key functional handle for covalently attaching the molecule to inorganic surfaces like silica, metal oxides (e.g., TiO₂, Fe₃O₄), or nanoparticles that have been pre-functionalized with a complementary reactive group, most commonly an azide. rsc.org Using the highly efficient CuAAC reaction, a stable covalent bond can be formed between the surface and the this compound molecule. This process allows for the precise control of surface chemistry, enabling the tuning of properties such as hydrophobicity, biocompatibility, and chemical reactivity. For instance, functionalizing the surface of magnetic nanoparticles could create novel materials for biomedical imaging or targeted drug delivery, while modifying silica surfaces could lead to new stationary phases for chromatography.

| Inorganic Substrate | Surface Functional Group | Linking Chemistry | Potential Application |

| Silica Nanoparticles (SiO₂) | Azide (-N₃) | CuAAC "Click" Chemistry | Custom Chromatography Media |

| Gold Nanoparticles (AuNP) | Thiol (-SH) | Thiol-yne "Click" Chemistry | Biosensors, Catalysis |

| Graphene Oxide | Epoxide / Carboxyl | Ring-opening / Amidation | Reinforced Polymer Composites |

| Titanium Dioxide (TiO₂) | Hydroxyl (-OH) | Esterification | Modified Photocatalysts |

Synthesis and Comparative Reactivity of N Cyclopentylprop 2 Ynamide Derivatives and Analogues

Systematic Structural Modifications of the Alkynyl Moiety

The prop-2-ynamide scaffold of the parent compound offers a terminal alkyne, which is a key site for systematic structural modifications. These modifications primarily involve either the extension of the carbon chain or the functionalization of the terminal carbon.

One of the most significant modifications is the extension of the alkyne through ethynylation, converting the propynamide into a 1,3-butadiynamide. These "ethynylogous ynamides" are accessible through copper-catalyzed cross-coupling reactions, such as the Cadiot–Chodkiewicz or Glaser-Hay methods, which couple a terminal ynamide with a 1-bromoalkyne or another terminal alkyne, respectively. mdpi.com For instance, a trimethylsilyl-protected precursor can be desilylated using tributylammonium fluoride (TBAF) to yield a terminal 1,3-butadiynamide, which can then be used in further iterative cross-coupling reactions to build even longer polyynamide chains. mdpi.com

The terminal alkyne also serves as a handle for functionalization via cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be readily applied to introduce a triazole ring, thereby linking the ynamide to a wide variety of other molecules or functional groups. mdpi.com Furthermore, the alkyne can undergo carbometallation reactions. In this process, an organometal reagent, such as an organocuprate or Grignard reagent, adds across the triple bond. This regioselective addition, often directed by chelation to the amide's carbonyl group, places the metal at the α-position and the organic group at the β-position. The resulting α-metallated intermediate can then be trapped by various electrophiles, leading to highly substituted enamides. nih.gov

| Modification Type | Reaction / Method | Resulting Structure | Key Features |

|---|---|---|---|

| Chain Extension (Ethynylation) | Cadiot–Chodkiewicz Coupling | N-Cyclopentylpenta-2,4-diynamide derivatives | Creates conjugated 1,3-butadiynamide system with unique electronic properties and reactivity. mdpi.comresearchgate.net |

| Terminal Functionalization | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole substituted at the terminal carbon | Highly efficient "click" reaction for linking to other molecular fragments. mdpi.com |

| Alkene Formation / Substitution | Carbometallation-Electrophile Quench | β-Substituted N-cyclopentylpropenamide derivatives | Creates substituted enamides by adding a carbon nucleophile and an electrophile across the triple bond. nih.gov |

Diversification at the Amide Nitrogen and Cyclopentyl Ring

Diversification of the N-cyclopentylprop-2-ynamide structure can be achieved by modifying the electron-withdrawing group (EWG) on the amide nitrogen or by altering the N-substituent itself. These changes have profound effects on the molecule's stability and reactivity.

The EWG is critical for tempering the high reactivity characteristic of ynamines (which lack such a group), making ynamides stable enough to handle and purify using standard laboratory techniques like silica gel chromatography. nih.govnih.gov Common EWGs include sulfonyl (e.g., tosyl), carbamoyl, and phosphoryl groups. The choice of EWG can influence the outcomes of subsequent reactions. For example, N-sulfonyl and N-phosphoryl ynamides exhibit different behaviors in tandem rearrangement-carbocyclization sequences; N-sulfonyl ynamides require palladium catalysis to avoid undesired 1,3-sulfonyl shifts under thermal conditions, whereas N-phosphoryl ynamides can undergo the desired transformation thermally. nih.govnih.gov

The N-substituent also dictates reactivity. While detailed studies on the functionalization of the cyclopentyl ring itself are not extensively reported, significant research exists on varying the entire N-alkyl or N-aryl group. The reactivity of N-cycloalkyl-substituted ynamides can differ from those with linear N-alkyl groups. In gold-catalyzed dimerizations, for instance, ynamides with linear alkyl groups tend to form amino-cyclopentadienes, whereas cycloalkyl-substituted ynamides can proceed through a different pathway involving a 1,5-hydride shift to yield fused tricyclic compounds. Replacing the cyclopentyl group with a reactive substituent like an N-allyl group opens up completely new reaction pathways, such as tandem aza-Claisen rearrangement–carbocyclization sequences to produce cyclopentenimines. nih.gov

| Modification Site | Structural Variation | Impact on Properties / Reactivity |

|---|---|---|

| Amide Nitrogen (EWG) | Replacement of carbamoyl with sulfonyl or phosphoryl group | Alters the electronic properties and stability; enables different reaction pathways (e.g., thermal vs. metal-catalyzed). nih.govnih.gov |

| N-Substituent | Cyclopentyl replaced with linear alkyl group | Can lead to different product scaffolds in catalyzed dimerizations. |

| N-Substituent | Cyclopentyl replaced with N-allyl group | Enables tandem rearrangement-cyclization reactions (e.g., aza-Claisen). nih.gov |

| N-Substituent | Cyclopentyl replaced with N-aryl group | Modifies electronic properties, influencing reactivity in processes like photochemical cycloadditions. nih.gov |

Comparative Reactivity Studies of Analogous Ynamide Scaffolds

The reactivity of this compound is best understood by comparing it to analogous structures. These comparisons highlight the fine-tuning possible within the ynamide class and their distinction from other alkynes.

Ynamides vs. Ynamines : Ynamides are significantly more stable and less susceptible to hydrolysis than ynamines. nih.gov The EWG on the nitrogen atom tempers the polarization of the alkyne, providing a crucial balance between reactivity and stability that makes ynamides more practical for complex, multi-step syntheses. nih.gov

Ynamides vs. Simple Alkynes : Ynamides are generally considered more reactive than simple, unactivated alkynes due to the polarization induced by the nitrogen atom. nih.gov This enhanced reactivity makes them excellent partners in cycloadditions and metal-catalyzed annulations. However, in certain contexts, such as specific radical-triggered cyclizations, a simple alkyne can be more reactive than a tethered ynamide, allowing for selective transformations. researchgate.netuohyd.ac.in

N-Alkyl vs. N-Aryl Ynamides : The electronic nature of the N-substituent influences the ynamide's reactivity. N-aryl groups can further modulate the electronic properties of the system compared to N-alkyl groups, which can affect reaction rates and outcomes, for example, in photochemical cycloadditions. nih.gov

Propynamides vs. 1,3-Butadiynamides : The extension of the alkyne to a 1,3-butadiynamide creates a new class of building blocks with distinct reactivity. researchgate.net This conjugated system can participate in sophisticated cascade reactions that are not accessible to simple propynamides, such as palladium-catalyzed annulations with alcohols to form complex 2-alkoxyquinolines. nih.gov

| Comparison | This compound Analogue | Key Reactivity Difference |

|---|---|---|

| vs. Ynamine | N-Cyclopentyl-N-ethylprop-1-yn-1-amine | Ynamide is more stable, less prone to hydrolysis, and offers better reaction control due to the EWG. nih.govnih.gov |

| vs. Simple Alkyne | 1-Pentyne | Ynamide is generally more nucleophilic and reactive in polar and metal-catalyzed reactions. nih.gov |

| vs. N-Aryl Analogue | N-Phenyl-N-tosylprop-2-ynamide | N-Aryl group alters electronic properties, which can influence reaction pathways and efficiency. nih.gov |

| vs. Ethynylogous Analogue | N-Cyclopentyl-N-tosylpenta-2,4-diynamide | The 1,3-diyne system enables unique cascade and annulation reactions to form complex heterocycles. nih.gov |

| vs. Different N-Alkyl Analogue | N-Allyl-N-tosylprop-2-ynamide | The N-allyl group can participate directly in rearrangements (aza-Claisen), a pathway unavailable to the N-cyclopentyl group. nih.gov |

Emerging Trends and Future Research Directions for N Cyclopentylprop 2 Ynamide Chemistry

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis and derivatization of N-cyclopentylprop-2-ynamide are well-suited for integration with continuous flow chemistry and automated synthesis platforms. nih.govdigitellinc.comresearchgate.netyoutube.com These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. nih.gov

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This level of control can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions. For the synthesis of this compound, a potential flow process could involve the continuous feeding of cyclopentylamine (B150401) and a propargyl derivative into a heated reactor coil, followed by in-line purification to afford the desired product in a continuous fashion. The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, making the system particularly advantageous for exothermic reactions. nih.gov

Automated synthesis platforms can further enhance the efficiency of this compound chemistry by enabling the rapid and systematic exploration of reaction conditions and substrate scope. researchgate.net An automated system could be programmed to vary catalysts, solvents, and reaction times, allowing for the rapid identification of optimal conditions for a desired transformation. This approach is particularly valuable for library synthesis, where a large number of derivatives of this compound can be prepared for biological screening or materials science applications.

A hypothetical automated synthesis workflow for the derivatization of this compound is presented in the table below.

| Step | Description | Parameters to be Automated |

| 1 | Reagent Dispensing | Automated liquid handlers dispense precise amounts of this compound, catalysts, and reaction partners into individual reactor vials. |

| 2 | Reaction | The reactor block is heated to a programmed temperature for a specified duration. Stirring is also controlled automatically. |

| 3 | Quenching and Workup | A quenching solution is automatically added to each vial, followed by liquid-liquid extraction using an automated platform. |

| 4 | Purification | The crude product is automatically injected into a parallel purification system, such as flash chromatography or preparative HPLC. |

| 5 | Analysis and Characterization | The purified products are analyzed by automated LC-MS and NMR spectroscopy to confirm their identity and purity. |

This table illustrates a conceptual automated workflow for the derivatization of this compound.

The integration of flow chemistry and automated synthesis will not only accelerate the discovery of new reactions and applications for this compound but also facilitate its production on a larger scale in a more sustainable and cost-effective manner.

Exploration of Novel Catalytic Systems (e.g., Photoredox Catalysis, Organocatalysis)

Recent advances in catalysis offer exciting new avenues for the functionalization of this compound. In particular, photoredox catalysis and organocatalysis have emerged as powerful tools for activating ynamides towards novel transformations under mild reaction conditions. rsc.orgresearchgate.netresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis utilizes photocatalysts that, upon absorption of light, can initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates from ynamides. rsc.orguiowa.edu This approach has been successfully applied to a variety of ynamide transformations, including cyclizations and intermolecular coupling reactions. rsc.orgresearchgate.netresearchgate.net For this compound, photoredox catalysis could enable novel C-C and C-heteroatom bond formations at the alkyne moiety. For example, the generation of a vinyl radical intermediate from this compound could be trapped by various radical acceptors to afford highly functionalized products.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, provides a complementary approach to metal-catalyzed reactions and often offers unique reactivity and selectivity. nih.govacs.org Chiral organocatalysts can be employed for the asymmetric functionalization of this compound, leading to the synthesis of enantioenriched products. For instance, chiral phosphoric acids or secondary amines could be used to catalyze the enantioselective addition of nucleophiles to the alkyne of this compound. nih.gov

The table below summarizes potential novel catalytic transformations of this compound.

| Catalytic System | Proposed Transformation | Potential Products |

| Photoredox Catalysis | Radical addition of trifluoromethyl sources | Trifluoromethylated enamides |

| Photoredox Catalysis | Intermolecular [2+2] cycloaddition with alkenes | Cyclobutene-containing amides |

| Organocatalysis (Chiral Amine) | Enantioselective Michael addition of nucleophiles | Chiral β-functionalized enamides |

| Organocatalysis (N-Heterocyclic Carbene) | Umpolung addition to electrophiles | α-Functionalized enamides |

This table outlines hypothetical novel reactions of this compound using advanced catalytic systems.

The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this compound and provide access to a wide range of new molecular architectures.

Potential in Supramolecular Chemistry and Molecular Recognition

The unique structural features of this compound, including its rigid alkyne linker, hydrogen bond accepting amide group, and hydrophobic cyclopentyl moiety, make it an intriguing candidate for applications in supramolecular chemistry and molecular recognition. nd.edu Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, to construct complex and functional molecular assemblies. nd.edu

The amide functionality of this compound can act as a hydrogen bond acceptor, allowing it to participate in the formation of well-defined supramolecular structures. For example, it could co-assemble with molecules containing hydrogen bond donors to form tapes, rosettes, or other ordered aggregates. The cyclopentyl group can engage in hydrophobic interactions, further directing the self-assembly process.

In the context of molecular recognition, this compound could be incorporated into larger host molecules designed to selectively bind specific guest molecules. The alkyne unit provides a linear and rigid scaffold that can be used to position binding sites with high precision. For instance, appending recognition motifs to the alkyne terminus could lead to receptors capable of selective ion or small molecule binding.

| Structural Feature | Potential Supramolecular Interaction | Potential Application |

| Amide C=O group | Hydrogen bonding | Formation of self-assembled monolayers, gels, or liquid crystals |

| Cyclopentyl group | Hydrophobic interactions, van der Waals forces | Encapsulation of hydrophobic guests within a supramolecular cage |

| Alkyne π-system | π-stacking with aromatic systems | Construction of charge-transfer complexes, molecular wires |

| Entire Molecule | Host-guest complexation with macrocycles | Development of chemical sensors, drug delivery systems |

This table highlights the potential of this compound's structural features in supramolecular chemistry.

Future research in this area could involve the synthesis of this compound derivatives with tailored recognition properties and the investigation of their self-assembly behavior in solution and on surfaces.

Advanced Characterization Method Development for In Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound requires the use of advanced in situ characterization techniques. These methods allow for the real-time monitoring of reactions, providing valuable insights into the formation of intermediates and transition states. mpg.deresearchgate.netwiley.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. In situ NMR experiments, where the reaction is carried out directly in the NMR spectrometer, enable the continuous monitoring of the concentrations of reactants, products, and any observable intermediates. mpg.deresearchgate.netwiley.comscienceopen.com This data can be used to determine reaction rates, identify transient species, and ultimately, to unravel complex reaction mechanisms. For reactions involving this compound, in situ NMR could be used to study the kinetics of its synthesis or to observe the formation of reactive intermediates in catalytic cycles.

In Situ IR Spectroscopy: Infrared (IR) spectroscopy is particularly sensitive to changes in functional groups. youtube.comspectroscopyonline.comresearchgate.nete3s-conferences.org In situ IR probes can be immersed directly into a reaction mixture to monitor the disappearance of reactant vibrational bands and the appearance of product bands in real-time. youtube.com For example, the characteristic C≡C stretch of the alkyne and the C=O stretch of the amide in this compound could be monitored to follow the progress of a reaction. This technique is especially useful for reactions that are difficult to sample for offline analysis.

| Technique | Information Gained | Application to this compound Chemistry |

| In Situ NMR Spectroscopy | Real-time concentrations of reactants, products, and intermediates; structural information on transient species. | Mechanistic studies of catalytic reactions; kinetic profiling of synthesis and derivatization reactions. |

| In Situ IR Spectroscopy | Real-time monitoring of functional group transformations; detection of short-lived intermediates. | Optimization of reaction conditions; monitoring of reactions under harsh conditions (high pressure/temperature). |

| In Situ Mass Spectrometry | Identification of reaction components and intermediates by their mass-to-charge ratio. | High-throughput screening of reaction outcomes; mechanistic studies of complex reaction networks. |

| Computational Chemistry | Theoretical prediction of reaction pathways, transition state structures, and spectroscopic properties. | Guiding experimental design; rationalizing observed reactivity and selectivity. rsc.orgrsc.orgresearchgate.net |

This table details the application of advanced characterization methods for studying this compound reactions.

The development and application of these advanced in situ methods, in conjunction with computational modeling, will be crucial for gaining a comprehensive understanding of the chemistry of this compound and for the rational design of new and improved synthetic transformations. rsc.orgrsc.orgresearchgate.net

常见问题

Q. How to formulate a novel research question on N-cyclopentylprop-2-ynamide that addresses unmet mechanistic insights?

- Framework :

- Gap Analysis : Use tools like VOSviewer to map keyword co-occurrence in existing literature.

- Hypothesis Testing : Frame questions as testable predictions (e.g., “Does steric hindrance in the cyclopentyl group modulate alkyne reactivity?”).

- Interdisciplinary Links : Incorporate techniques from catalysis or bioconjugation chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。